4-Bromo-3-nitropiridina

Descripción general

Descripción

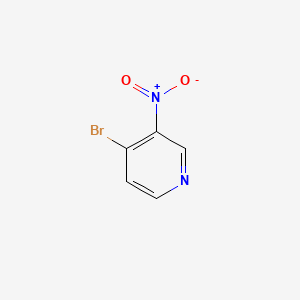

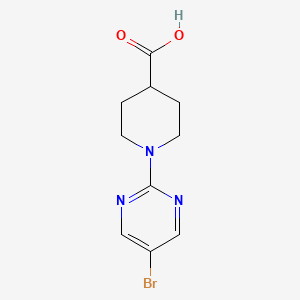

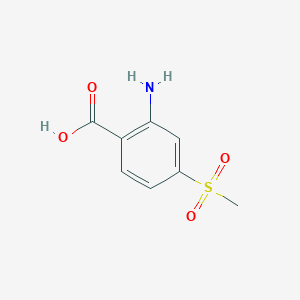

4-Bromo-3-nitropyridine is a useful research compound. Its molecular formula is C5H3BrN2O2 and its molecular weight is 202.99 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Bromo-3-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis Orgánica

4-Bromo-3-nitropiridina: es un intermedio versátil en la síntesis orgánica. Se utiliza para construir diversos compuestos heterocíclicos debido a su reactividad hacia las reacciones de sustitución nucleófila . Este compuesto se puede transformar en diferentes piridinas funcionalizadas, que son valiosas en la síntesis de productos farmacéuticos, agroquímicos y otras moléculas orgánicas.

Aplicaciones Farmacéuticas

En la industria farmacéutica, This compound sirve como un intermedio clave para la síntesis de numerosos fármacos . Es particularmente importante en el desarrollo de compuestos con propiedades anticancerígenas potenciales, ya que se puede usar para crear varios análogos que pueden inhibir el crecimiento de las células cancerosas .

Agroquímicos

Los derivados del compuesto son instrumentales en el desarrollo de nuevos agroquímicos. Su reactividad permite la creación de compuestos que pueden actuar como pesticidas o herbicidas, contribuyendo a la protección de los cultivos y asegurando la seguridad alimentaria .

Producción de Tintes

This compound: se utiliza en la producción de tintes y pigmentos. Su estructura química se puede modificar para producir colorantes con propiedades específicas para su uso en textiles, tintas y revestimientos .

Investigación del Cáncer

Este compuesto se utiliza en la investigación del cáncer para desarrollar nuevas herramientas de diagnóstico y tratamientos. Sus derivados se pueden marcar con isótopos radiactivos para su uso en técnicas de imagen o como terapias dirigidas para destruir células cancerosas .

Ciencia de Materiales

En la ciencia de materiales, This compound se utiliza para sintetizar materiales avanzados con aplicaciones potenciales en electrónica, nanotecnología y como catalizadores en varias reacciones químicas .

Estudios Ambientales

Los estudios ambientales utilizan This compound para comprender su comportamiento e impacto en los ecosistemas. Se estudia por sus productos de degradación, toxicidad y efectos a largo plazo en la salud ambiental .

Mecanismo De Acción

Target of Action

It is known that nitropyridines, a class of compounds to which 4-bromo-3-nitropyridine belongs, are often used in the synthesis of other compounds .

Mode of Action

The mode of action of 4-Bromo-3-nitropyridine involves a nucleophilic substitution reaction with amines . This reaction leads to an unexpected nitro-group migration product .

Biochemical Pathways

It is known that nitropyridines can be involved in various chemical reactions, including suzuki–miyaura cross-coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

The result of the action of 4-Bromo-3-nitropyridine is the formation of new compounds through chemical reactions . For instance, it can react with amines to form a nitro-group migration product .

Action Environment

The action of 4-Bromo-3-nitropyridine can be influenced by various environmental factors. For example, the nitro-group migration occurs in polar aprotic solvents .

Safety and Hazards

4-Bromo-3-nitropyridine is classified as a dangerous substance. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .

Direcciones Futuras

4-Nitropyridine, a key intermediate in medicinal products, was successfully prepared from pyridine N-oxide in a two-step approach . The continuous flow methodology was used to minimize the accumulation of the highly energetic and potentially explosive nitration product . This represents a promising direction for the safe scale-up of 4-nitropyridine synthesis .

Análisis Bioquímico

Biochemical Properties

4-Bromo-3-nitropyridine plays a significant role in biochemical reactions, particularly in nucleophilic substitution reactions. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it can undergo nucleophilic substitution with amines, leading to the formation of homoconjugated products. These interactions are crucial for the synthesis of more complex molecules, which can be used in further biochemical studies .

Cellular Effects

The effects of 4-Bromo-3-nitropyridine on cellular processes are diverse. It has been observed to influence cell signaling pathways and gene expression. By interacting with specific proteins and enzymes, 4-Bromo-3-nitropyridine can modulate cellular metabolism and affect the overall function of the cell. These interactions can lead to changes in cell behavior, including alterations in growth and proliferation .

Molecular Mechanism

At the molecular level, 4-Bromo-3-nitropyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, ultimately affecting cellular function. The compound’s ability to participate in nucleophilic substitution reactions is a key aspect of its molecular mechanism, allowing it to form new chemical bonds and modify existing ones .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-3-nitropyridine can change over time. The compound’s stability and degradation are important factors to consider. Over extended periods, 4-Bromo-3-nitropyridine may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of 4-Bromo-3-nitropyridine vary with different dosages in animal models. At lower doses, the compound may have minimal impact, while higher doses can lead to significant changes in cellular function. Toxic or adverse effects have been observed at high doses, highlighting the importance of careful dosage management in experimental settings .

Metabolic Pathways

4-Bromo-3-nitropyridine is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of the cell, affecting its function and behavior .

Transport and Distribution

Within cells and tissues, 4-Bromo-3-nitropyridine is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, which facilitate its movement and localization. These interactions can affect the compound’s accumulation and distribution, influencing its overall activity and effectiveness .

Subcellular Localization

The subcellular localization of 4-Bromo-3-nitropyridine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that 4-Bromo-3-nitropyridine exerts its effects in the appropriate cellular context, enhancing its biochemical activity .

Propiedades

IUPAC Name |

4-bromo-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O2/c6-4-1-2-7-3-5(4)8(9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZNAGBWCCVHKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376574 | |

| Record name | 4-bromo-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23056-44-2 | |

| Record name | 4-bromo-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B1271979.png)

![[2-Bromo-4-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1271989.png)